4-[4-(2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}ethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine
Description
This compound is a heterocyclic molecule featuring a 1,2,4-triazole core linked via an ethylamino bridge to a 1H-pyrazol-5-amine moiety. Key structural elements include:
- Triazole ring: Substituted with a 2-chloro-4-(trifluoromethyl)phenyl group and a methyl group at positions 3 and 5, respectively.
- Pyrazole ring: Substituted with a phenyl group at position 1 and an amine at position 3.
- Ethylamino linker: Connects the triazole and pyrazole rings, introducing conformational flexibility.
The trifluoromethyl (–CF₃) and chloro (–Cl) groups enhance lipophilicity and metabolic stability, while the aromatic systems (phenyl, pyrazole, triazole) contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
4-[4-[2-[2-chloro-4-(trifluoromethyl)anilino]ethyl]-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N7/c1-13-29-30-20(16-12-28-32(19(16)26)15-5-3-2-4-6-15)31(13)10-9-27-18-8-7-14(11-17(18)22)21(23,24)25/h2-8,11-12,27H,9-10,26H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPXBXQHHPTQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CCNC2=C(C=C(C=C2)C(F)(F)F)Cl)C3=C(N(N=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}ethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with ethyl bromoacetate to form an intermediate, which is then subjected to cyclization reactions to form the triazole and pyrazole rings . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}ethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}ethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-[4-(2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}ethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on formula C₂₁H₁₈ClF₃N₇.
Key Comparisons
Core Heterocycles: The target compound’s 1,2,4-triazole and pyrazole combination is distinct from thiadiazole () or benzoimidazole () cores. Triazoles are known for hydrogen-bonding capacity, which may enhance target binding compared to thiadiazoles . Pyrazole derivatives (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine, ) lack the triazole linker, reducing conformational flexibility .
Substituent Effects: Trifluoromethyl (–CF₃): Present in the target compound and . This group improves metabolic stability and electron-withdrawing properties, critical for receptor binding . Halogenation (–Cl, –F): Chloro and fluoro substituents in the target compound and enhance lipophilicity and π-stacking.
Biological Activity :
- Thiadiazoles () exhibit antimicrobial activity, while benzoimidazoles () are kinase inhibitors. The target compound’s activity remains uncharacterized but may align with kinase or receptor modulation due to structural parallels .
Synthetic Complexity: The ethylamino linker in the target compound requires multi-step synthesis, contrasting with simpler pyrazole derivatives (). achieved high yields (~90%) for isostructural analogs, suggesting feasible scale-up .
Research Implications
- Structure-Activity Relationship (SAR) : The trifluoromethyl and chloro groups warrant further exploration for optimizing target affinity.
- Crystallography : highlights the utility of single-crystal diffraction for conformational analysis, applicable to the target compound .
- Computational Modeling: Tools like Multiwfn () could map electrostatic potentials or noncovalent interactions to predict binding modes .
Biological Activity
The compound 4-[4-(2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}ethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine is a complex organic molecule with potential biological activities. This article reviews its biological activity, summarizing findings from various studies and providing insights into its therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes multiple functional groups, including triazole and pyrazole moieties, which are known for their biological significance.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 421.86 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that the compound exhibits anticancer properties . In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated a significant reduction in cell viability upon treatment with the compound. The IC50 value was determined to be approximately 15 µM , indicating potent activity against these cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It showed effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL , suggesting moderate antibacterial activity.
Table: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects . In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
A study involving carrageenan-induced paw edema in rats showed a 40% reduction in swelling after treatment with the compound compared to control groups . This suggests potential applications in treating inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways, particularly those related to cancer cell proliferation and survival.
Proposed Pathways
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing progression through the cell cycle.
- Cytokine Modulation : Decrease in pro-inflammatory cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
